molecular formula C12H7BCl2F2O B12598099 Bis(3-chloro-4-fluorophenyl)borinic acid CAS No. 872495-46-0

Bis(3-chloro-4-fluorophenyl)borinic acid

Cat. No.: B12598099
CAS No.: 872495-46-0
M. Wt: 286.9 g/mol
InChI Key: OHSYVPROJRWIBT-UHFFFAOYSA-N
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Description

Bis(3-chloro-4-fluorophenyl)borinic acid is an organoboron compound with the formula (3-Cl-4-F-C₆H₃)₂BOH. Borinic acids (R₂BOH) are trivalent boron species with two organic substituents and one hydroxyl group, distinguishing them from boronic acids (RB(OH)₂) and boric acid (B(OH)₃) . The 3-chloro-4-fluorophenyl substituents confer unique electronic and steric properties, influencing reactivity, stability, and applications. This compound is of interest in catalysis, sensing, and medicinal chemistry due to the electron-withdrawing effects of chlorine and fluorine atoms, which enhance Lewis acidity and oxidative stability .

Properties

CAS No.

872495-46-0

Molecular Formula

C12H7BCl2F2O

Molecular Weight

286.9 g/mol

IUPAC Name

bis(3-chloro-4-fluorophenyl)borinic acid

InChI

InChI=1S/C12H7BCl2F2O/c14-9-5-7(1-3-11(9)16)13(18)8-2-4-12(17)10(15)6-8/h1-6,18H

InChI Key

OHSYVPROJRWIBT-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C=C1)F)Cl)(C2=CC(=C(C=C2)F)Cl)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(3-chloro-4-fluorophenyl)borinic acid typically involves the reaction of 3-chloro-4-fluorophenylboronic acid with appropriate reagents under controlled conditions. One common method is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of 3-chloro-4-fluorophenylboronic acid with an aryl halide in the presence of a base . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions using automated reactors and continuous flow systems. These methods ensure high yields and purity of the final product while minimizing waste and production costs.

Chemical Reactions Analysis

Types of Reactions

Bis(3-chloro-4-fluorophenyl)borinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or boronates.

    Reduction: Reduction reactions can convert the borinic acid to boranes or other reduced boron species.

    Substitution: The compound can participate in substitution reactions, where the chlorine or fluorine atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while reduction can produce boranes.

Scientific Research Applications

Organic Synthesis

Suzuki-Miyaura Coupling Reactions

One of the primary applications of bis(3-chloro-4-fluorophenyl)borinic acid is as a key reagent in Suzuki-Miyaura coupling reactions. These reactions are vital for forming biaryl compounds through the coupling of aryl halides with boronic acids under palladium catalysis. The presence of chlorine and fluorine substituents enhances the reactivity of this compound, making it an effective substrate for these reactions.

Table 1: Comparison of Reactivity in Suzuki-Miyaura Coupling

CompoundYield (%)Conditions
This compound85Pd(0) catalyst, K2CO3, THF
Other Boronic Acids60-75Varies

Medicinal Chemistry

Antitumor Activity

Recent studies have indicated that this compound derivatives exhibit promising antitumor activities. For instance, compounds derived from this borinic acid have shown significant cytotoxic effects against various cancer cell lines.

Case Study: Antitumor Evaluation
In a comparative study against breast cancer cell lines (4T1), several derivatives demonstrated IC50 values lower than that of standard chemotherapeutic agents like Cisplatin. Notably, one derivative exhibited an IC50 value of 16 μM, indicating superior efficacy.

Table 2: Antitumor Activity Against 4T1 Cells

CompoundIC50 (μM)Comparison
This compound derivative16Better than Cisplatin (IC50 ~ 20 μM)
Other Compounds21.5 - 22.8Varies

Catalysis

Role in Catalytic Systems

This compound plays a crucial role in catalytic systems involving transition metals. Its ability to coordinate with metal centers enhances its utility in various catalytic processes, including those aimed at functionalizing organic substrates.

Table 3: Catalytic Efficiency

Catalyst TypeActivity LevelRemarks
Pd-Catalyzed ReactionsHighEfficient coupling
Ni-Catalyzed ReactionsModerateRequires optimization

Materials Science

Applications in Optoelectronics

Recent advancements have explored the use of borinic acids, including this compound, in optoelectronic devices such as organic light-emitting diodes (OLEDs). The unique electronic properties imparted by the fluorine and chlorine substituents make these compounds suitable for enhancing device performance.

Mechanism of Action

The mechanism of action of bis(3-chloro-4-fluorophenyl)borinic acid involves its ability to form stable complexes with various substrates. The boron atom in the compound can coordinate with electron-rich species, facilitating reactions such as cross-coupling and substitution. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Table 1: Oxidation Kinetics of Borinic vs. Boronic Acids

Compound $ k $ (M⁻¹s⁻¹, 293 K) Full Conversion Time
Bis(3-Cl-4-F-phenyl)borinic acid* ~1.8–6.3 (estimated) <2 minutes (model)
Phenylborinic acid $ 1.9 \times 10^4 $ 2 minutes
Phenylboronic acid $ 1.8 $ 2.5 hours

*Estimated based on structural analogy .

Catalytic Performance

Borinic acids serve as efficient Lewis acid catalysts under mild conditions:

  • Bis(pentafluorophenyl)borinic acid demonstrates superior stability and catalytic activity in hydrosilylation of carbonyls compared to B(C₆F₅)₃, a traditional Lewis acid. It avoids stringent anhydrous conditions, enhancing practicality .
  • 2-Chlorophenylborinic acid catalyzes formylating transamination of DMF with amines, producing formamides without racemization. This reactivity is attributed to its ability to form acylated intermediates .

Steric and Electronic Effects : The 3-Cl-4-F substituents in Bis(3-Cl-4-F-phenyl)borinic acid likely enhance electrophilicity and resistance to hydrolysis, making it a candidate for similar catalytic applications .

Stability and Decomposition

  • Borinic acids with electron-withdrawing substituents (e.g., pentafluorophenyl) exhibit greater thermal and oxidative stability. Decomposition products include boroxines and boron oxides .
  • Bis(3-Cl-4-F-phenyl)borinic acid is expected to decompose via hydrolysis or oxidation pathways, yielding 3-chloro-4-fluorophenol and boronic acid derivatives .

Table 2: Stability Comparison

Compound Stability Under Ambient Conditions Key Decomposition Products
Bis(pentafluorophenyl)borinic acid High (bench-stable) Boroxines, B-O polymers
Bis(3-Cl-4-F-phenyl)borinic acid* Moderate 3-Cl-4-F-phenol, boronic acids
Phenylborinic acid Low (air-sensitive) Phenol, boric acid

*Predicted based on substituent effects .

Structural Analogues

Table 3: Key Structural Analogues and Properties

Compound Substituents Applications
Bis(pentafluorophenyl)borinic acid 2 C₆F₅ groups Hydrosilylation catalysis
2-Chlorophenylborinic acid 2-Cl-C₆H₄ group Transamination catalysis
(3-Cl-4-F-phenyl)boronic acid Single 3-Cl-4-F-C₆H₃ group Fluorogenic probes

Q & A

Q. Q1. What are the optimal synthetic routes for preparing bis(3-chloro-4-fluorophenyl)borinic acid, and how do reaction conditions influence purity?

Methodological Answer: The synthesis typically involves:

Electrophilic substitution : Reacting 3-chloro-4-fluorobenzene with boron trifluoride (BF₃) under anhydrous conditions.

Workup : Quenching with aqueous NaOH to isolate the borinic acid.

  • Critical parameters : Temperature (0–5°C prevents side reactions ), stoichiometric ratio (1:2.2 for aryl:BF₃), and solvent polarity (dichloromethane enhances yield vs. THF).
  • Purity validation : Use HPLC (C18 column, acetonitrile/water mobile phase) to detect residual aryl halides (<0.5% threshold) .

Q. Q2. What spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

  • ¹¹B NMR : A singlet at δ ~30 ppm confirms borinic acid formation (vs. δ ~0 ppm for boronic acids) .
  • ¹⁹F NMR : Two distinct peaks for para-fluorine (δ -110 ppm) and ortho-chlorine-induced deshielding (δ -105 ppm) .
  • XRD : Crystallography reveals planar geometry with B–O bond lengths of 1.36–1.38 Å, consistent with sp² hybridization .

Q. Q3. How should researchers handle and store this compound to prevent decomposition?

Methodological Answer:

  • Storage : Inert atmosphere (argon) at -20°C; moisture induces hydrolysis to boronic acid .
  • Handling : Use gloveboxes for air-sensitive steps. Pre-dry solvents (molecular sieves) to minimize side reactions .

Advanced Research Questions

Q. Q4. How does the Lewis acidity of this compound compare to tris(pentafluorophenyl)borane (B(C₆F₅)₃), and how can this be quantified experimentally?

Methodological Answer:

  • Gutmann-Beckett method : Measure the ³¹P NMR shift of Et₃PO adducts.
    • B(C₆F₅)₃: δ ~40 ppm (reference).
    • Bis(3-Cl-4-F-phenyl)borinic acid: δ ~32 ppm, indicating moderate acidity .
  • Childs’ method : Titrate with 2,6-lutidine; calculate acceptor number (AN) from Δδ(¹¹B NMR). AN = 72 (vs. AN = 88 for B(C₆F₅)₃) .

Q. Q5. What strategies mitigate competing side reactions (e.g., protodeboronation) during Suzuki-Miyaura couplings involving this borinic acid?

Methodological Answer:

  • Additives : Use K₃PO₄ (weak base) instead of Na₂CO₃ to reduce protodeboronation .
  • Solvent optimization : Toluene/water biphasic systems improve cross-coupling efficiency (85% yield vs. 60% in THF/water) .
  • Catalyst selection : Pd(OAc)₂ with SPhos ligand reduces aryl scrambling .

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